1,2-Dimethylpyrazolidine-4-carbonitrile

Medicinal Chemistry Stereoselective Synthesis Chemical Biology

Researchers requiring a chiral, saturated heterocycle for asymmetric synthesis often face limited commercial availability of well-defined pyrazolidine scaffolds. 1,2-Dimethylpyrazolidine-4-carbonitrile (CAS 155429-87-1) addresses this gap with its unique N,N'-dimethyl substitution and nitrile handle, enabling stereoselective derivatization. • Defined (3R,4R) enantiomer available for enantioselective applications • Nitrile group enables further functionalization in medicinal chemistry • Consistent purity (≥98%) ensures reproducible synthetic outcomes • Global supply chain with ready stock for immediate dispatch

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 155429-87-1
Cat. No. B126886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpyrazolidine-4-carbonitrile
CAS155429-87-1
Synonyms4-Pyrazolidinecarbonitrile,1,2-dimethyl-(9CI)
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1CC(CN1C)C#N
InChIInChI=1S/C6H11N3/c1-8-4-6(3-7)5-9(8)2/h6H,4-5H2,1-2H3
InChIKeyBXCJUBIVRRONEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylpyrazolidine-4-carbonitrile: Chemical Profile and Scaffold Overview


1,2-Dimethylpyrazolidine-4-carbonitrile is a heterocyclic compound featuring a saturated five-membered pyrazolidine ring with nitrogen atoms at the 1 and 2 positions, both methyl-substituted, and a nitrile group at the 4-position . This specific substitution pattern differentiates it from other pyrazolidine derivatives and provides a unique chemical profile for use as a synthetic intermediate or scaffold in medicinal chemistry and agrochemical research . Its defined stereochemistry, as evidenced by the existence of the (3R,4R) enantiomer, further adds to its utility in stereoselective synthesis [1].

Synthetic intermediate with unique substitution pattern
Chiral scaffold for asymmetric synthesis research

Evidence Gap for 1,2-Dimethylpyrazolidine-4-carbonitrile


Current open-source literature and patent landscapes reveal a critical absence of publicly available, quantifiable, and directly comparative performance data for 1,2-Dimethylpyrazolidine-4-carbonitrile . While the compound is investigated for potential biological activities such as enzyme inhibition (e.g., platelet 12-lipoxygenase) or as a CCR5 antagonist , these findings lack explicit comparator data or quantitative metrics under the same experimental conditions as their closest analogs [1]. Consequently, a scientifically rigorous justification for selecting this compound over closely related pyrazolidine derivatives cannot be formulated based on peer-reviewed public data alone, highlighting a significant knowledge gap for informed scientific procurement [2].

Comparative data absent No public IC50 or selectivity data vs close analogs; direct substitution is not supported by current evidence
Stereochemical mismatch Achiral pyrazolidine analogs may not reproduce chiral-dependent interactions

Quantitative Evidence Dashboard for 1,2-Dimethylpyrazolidine-4-carbonitrile


Stereochemical Differentiation as a Chiral Scaffold

The compound exists in defined stereoisomeric forms, such as (3R,4R)-1,3-dimethylpyrazolidine-4-carbonitrile, offering a chiral scaffold for asymmetric synthesis. [1]. This contrasts with simple, achiral pyrazolidine analogs.

Stereochemical complexity
Class-level inference
Specific enantiomer (3R,4R) vs achiral analogs
Chiral scaffold for asymmetric synthesis; activity comparisons lacking
Data to verify; structural differentiation only
Medicinal Chemistry Stereoselective Synthesis Chemical Biology

Investigational Biological Activity

The compound has been tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 uM, and has been proposed as a CCR5 antagonist [1]. However, the absence of reported IC50 values or percent inhibition for it alongside its closest structural analogs precludes any quantitative comparison.

Biological activity screening
Supporting evidence
12-lipoxygenase & CCR5 assay; no IC50 reported
Preliminary bioactivity suggests potential; comparative quantification absent
Requires in-house assay development
Enzyme Inhibition Pharmacology Lead Identification

Application Scenarios for 1,2-Dimethylpyrazolidine-4-carbonitrile


As a Chemical Intermediate or Building Block

Given its defined structure and commercial availability from suppliers like CymitQuimica and Biosynth , 1,2-Dimethylpyrazolidine-4-carbonitrile is best positioned as a synthetic intermediate. Its primary value lies in its unique substitution pattern for constructing more complex molecules, rather than as a ready-to-use active pharmaceutical ingredient.

In Stereochemical Research and Chiral Pool Synthesis

The documented existence of its specific enantiomer, (3R,4R)-1,3-dimethylpyrazolidine-4-carbonitrile, presents a clear application in asymmetric synthesis [1]. Researchers requiring a chiral, saturated heterocycle can utilize this scaffold, where its differentiation is structural and absolute, not potency-based.

For Exploratory Medicinal Chemistry Projects

The preliminary biological data, including potential CC5 inhibition and 12-lipoxygenase screening [2], make it a candidate for early-stage drug discovery. Its use is warranted when the goal is to explore the chemical space of pyrazolidine-4-carbonitriles, with the understanding that any advantage over analogs must be experimentally derived by the end-user.

Application
Selection Property
Validation Focus
Synthetic intermediate research
Unique substitution pattern
Synthetic utility evaluation
Stereochemical research & chiral pool synthesis
Defined enantiomeric form (3R,4R)
Enantiomeric identity & ee verification
Exploratory medicinal chemistry
Preliminary enzyme/receptor screening data
In-house assay development & comparative assessment
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